Hydrazinopyrazole
Description
Significance of Hydrazinopyrazole in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its role as a valuable building block for the synthesis of a variety of nitrogen-containing heterocycles. The pyrazole (B372694) core itself is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. The addition of a hydrazine (B178648) group enhances its utility, providing a reactive site for condensation reactions with carbonyl compounds to form hydrazones, or for cyclization reactions to create fused ring systems such as pyrazolopyrimidines, pyrazolotriazines, and other polycyclic aromatic compounds. beilstein-journals.orgnih.gov
The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry, with the Knorr pyrazole synthesis, involving the condensation of β-diketones with hydrazines, being a classic method. mdpi.comnih.govmdpi.com The synthesis of hydrazinopyrazoles, such as 5-amino-3-hydrazinopyrazole, can be achieved through alternative routes, for instance, from the reaction of malononitrile (B47326) with an excess of hydrazine. nih.govbeilstein-journals.orgresearchgate.net This particular derivative is a trifunctional molecule with amino, hydrazine, and pyrazole components, offering multiple points for chemical modification.
Historical Context of this compound Research
The history of pyrazole chemistry dates back to 1883, when Ludwig Knorr first synthesized a pyrazole derivative. mdpi.comglobalresearchonline.net The parent pyrazole was synthesized in 1889 by Eduard Buchner. mdpi.com Early research focused on the fundamental synthesis and reactivity of the pyrazole ring. The exploration of substituted pyrazoles, including those with amino and hydrazino groups, followed as chemists sought to create new compounds with diverse properties.
A key development in the synthesis of functionalized pyrazoles that could lead to hydrazinopyrazoles was the investigation of the reaction between malononitrile and hydrazine. In the mid-20th century, it was discovered that reacting one mole of malononitrile with two moles of hydrazine could yield 5-amino-3-hydrazinopyrazole. nih.govbeilstein-journals.orgresearchgate.net This discovery provided a direct route to this versatile heterocyclic building block. More recent research has focused on utilizing this compound derivatives in multicomponent reactions to construct complex heterocyclic libraries for biological screening. beilstein-journals.orgnih.gov
Overview of Key Research Areas for this compound
Research involving the this compound scaffold is primarily concentrated in the field of medicinal chemistry and drug design. While research on the unsubstituted this compound is limited, its derivatives are explored for a range of potential therapeutic applications. The biological activities of pyrazole and hydrazone derivatives are well-documented, and by extension, hydrazinopyrazoles are investigated for similar properties. globalresearchonline.netnih.govmdpi.com
Key research areas include:
Antimicrobial Agents: Pyrazole and hydrazone derivatives have shown broad-spectrum antibacterial and antifungal activities. mdpi.com Research is ongoing to synthesize and evaluate this compound-based compounds for their potential to combat drug-resistant pathogens.
Anti-inflammatory Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel this compound derivatives is a strategy being explored for the development of new anti-inflammatory compounds with potentially improved efficacy and safety profiles. nih.gov
Anticancer Agents: Many heterocyclic compounds containing pyrazole and hydrazone moieties have been reported to exhibit cytotoxic activity against various cancer cell lines. Consequently, the design and synthesis of this compound derivatives as potential anticancer agents is an active area of investigation.
Enzyme Inhibitors: The structural features of the pyrazole ring allow it to interact with the active sites of various enzymes. This compound derivatives are being studied as potential inhibitors of enzymes such as cyclooxygenases (COX) and protein kinases, which are implicated in a variety of diseases. nih.gov
The versatility of the this compound core ensures its continued exploration in the quest for new and effective therapeutic agents.
Data Tables
Table 1: Key Synthetic Reactions for Pyrazole and this compound Derivatives
| Reaction Name/Type | Reactants | Product Type | Reference(s) |
| Knorr Pyrazole Synthesis | β-Diketones, Hydrazines | Substituted Pyrazoles | mdpi.comnih.govmdpi.com |
| Malononitrile and Hydrazine | Malononitrile, Hydrazine (excess) | 5-Amino-3-hydrazinopyrazole | nih.govbeilstein-journals.orgresearchgate.net |
| Cyclocondensation | 3(5)-amino-5(3)-hydrazinopyrazole, Diketones | Fused Pyrazoloazines | beilstein-journals.orgnih.gov |
Table 2: Investigated Biological Activities of Related Pyrazole and Hydrazone Derivatives
| Biological Activity | Compound Class | Example Application Areas | Reference(s) |
| Antimicrobial | Pyrazole and Hydrazone Derivatives | Antibacterial, Antifungal | mdpi.com |
| Anti-inflammatory | Pyrazole Derivatives | NSAIDs, COX Inhibition | nih.gov |
| Anticancer | Pyrazole and Hydrazone Derivatives | Cytotoxic agents | globalresearchonline.net |
| Enzyme Inhibition | Pyrazole Derivatives | Protein Kinase Inhibitors | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazol-5-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-6-3-1-2-5-7-3/h1-2H,4H2,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHGOQJROHLKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Hydrazinopyrazole and Its Derivatives
Established Synthetic Routes for Hydrazinopyrazole Nucleus
The foundational methods for synthesizing the pyrazole (B372694) ring, which can be adapted to produce hydrazinopyrazoles (often in the form of aminopyrazoles), rely on the cyclocondensation of a binucleophilic hydrazine (B178648) source with a 1,3-dielectrophilic synthon.
One of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. mdpi.comorganic-chemistry.org This reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leads to the formation of the 5-aminopyrazole ring. mdpi.comorganic-chemistry.org
A variety of substituted hydrazines and β-ketonitriles can be used in this reaction, allowing for the synthesis of a diverse range of 5-aminopyrazole derivatives. For instance, the reaction of 3-oxo-3-phenylpropanenitrile with hydrazine in ethanol (B145695) at 60°C yields 3-phenyl-1H-pyrazol-5-amine. thieme-connect.com
Table 1: Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Hydrazines
| β-Ketonitrile | Hydrazine | Conditions | Product | Yield |
|---|---|---|---|---|
| 3-Oxo-3-phenylpropanenitrile | Hydrazine | Ethanol, 60°C, 24 hr | 3-Phenyl-1H-pyrazol-5-amine | 82% thieme-connect.com |
| α-Trifluoroacetylbenzyl cyanide | 2-Hydrazino-4-methylquinoline | Room Temperature | Intermediate hydrazone | - |
Malononitrile (B47326) and its derivatives are also key starting materials for the synthesis of aminopyrazoles, particularly 3,5-diaminopyrazoles. The reaction of malononitrile with hydrazine can lead to different products depending on the stoichiometry of the reactants. When two moles of malononitrile condense with one mole of hydrazine, 5-amino-4-cyanopyrazole is formed, which involves the dimerization of malononitrile prior to the reaction with hydrazine. mdpi.com Conversely, the reaction of one mole of malononitrile with two moles of hydrazine can yield 5-amino-3-hydrazinopyrazole. mdpi.com
Substituted malononitriles, where dimerization is not possible, react with hydrazine hydrate to smoothly form 3,5-diaminopyrazoles. mdpi.com
The condensation of hydrazines with α,β-unsaturated nitriles is another extensively utilized route for the synthesis of 3(5)-aminopyrazoles. mdpi.com This method provides a direct pathway to the aminopyrazole core. Similarly, 3-oxoalkanenitriles serve as effective precursors for 3(5)-aminopyrazoles when reacted with hydrazines. mdpi.com For example, a simple and efficient route to 3-oxoalkanonitriles has been developed, which can then be used to synthesize 3-amino-1H-pyrazole-4-carbonitrile derivatives. mdpi.comacs.org
The reaction between hydrazonyl halides and compounds containing an active methylene (B1212753) group, such as malononitrile or ethyl cyanoacetate, is a well-established method for the synthesis of substituted 5-aminopyrazoles. mdpi.com This reaction is typically carried out in the presence of a base, like sodium ethoxide in ethanol, to facilitate the condensation and subsequent cyclization to form the pyrazole ring. mdpi.com
The Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classical and fundamental method for the formation of the pyrazole ring. nih.gov While this method directly yields pyrazoles, it is a foundational strategy that can be adapted for the synthesis of this compound precursors or derivatives. For instance, trifluoromethyl-β-diketones can react with 5-aminopyrazoles to yield pyrazolo[3,4-b]pyridines, demonstrating the utility of this reaction in building more complex structures from a pre-formed aminopyrazole core. mdpi.com Similarly, β-ketoesters are versatile starting materials that can be used in multicomponent reactions to generate highly substituted pyrazole derivatives. mdpi.com
Table 2: Classical Pyrazole Synthesis from 1,3-Dicarbonyl Compounds
| 1,3-Dicarbonyl Compound | Hydrazine Source | Key Feature |
|---|---|---|
| 1,3-Diketones | Hydrazines | Forms the core pyrazole ring; regioselectivity can be an issue with unsymmetrical diketones. nih.gov |
| β-Ketoesters | Hydrazines | Can be used in one-pot, multicomponent reactions to build complex pyrazoles. mdpi.com |
Advanced and Modern Synthetic Strategies
In recent years, significant efforts have been directed towards the development of more efficient, sustainable, and versatile methods for the synthesis of pyrazole derivatives. These modern strategies often offer advantages such as shorter reaction times, higher yields, and the ability to construct complex molecules in a single step.
Multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, allowing for the one-pot synthesis of highly substituted pyrazoles from simple starting materials. mdpi.com These reactions are often promoted by microwave irradiation or ultrasound, which can significantly reduce reaction times and improve yields. mdpi.compharmacognosyjournal.net
The use of novel catalytic systems is another hallmark of modern pyrazole synthesis. This includes the use of heterogeneous catalysts, which offer ease of separation and recyclability, and nano-catalysts that can provide high efficiency and selectivity. pharmacognosyjournal.netmorressier.com For instance, nano-ZnO has been used as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives.
Flow chemistry represents a cutting-edge approach to pyrazole synthesis, offering advantages in terms of safety, scalability, and process control. mdpi.comgalchimia.com Continuous-flow systems allow for the rapid and efficient synthesis of pyrazoles, often with reduced reaction times compared to traditional batch methods. mdpi.com For example, a two-stage flow synthesis of pyrazoles from acetophenones has been developed, involving the formation of an enaminone intermediate followed by condensation with hydrazine. galchimia.com
Photocatalysis is another emerging area in pyrazole synthesis, utilizing visible light to drive chemical reactions under mild conditions. organic-chemistry.orgresearchgate.net This green chemistry approach can be used to generate reactive intermediates for the construction of the pyrazole ring. For example, a photocatalytic three-component cascade reaction of enaminones, hydrazines, and CBr4 has been reported for the synthesis of bromo-substituted pyrazoles. organic-chemistry.org
Table 3: Overview of Modern Synthetic Strategies for Pyrazoles
| Strategy | Key Features | Example Application |
|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis of complex molecules, high atom economy. | Four-component synthesis of pyrano[2,3-c]pyrazoles. mdpi.com |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields. | Synthesis of pyrazoles catalyzed by acetic acid in water under microwave irradiation. mdpi.com |
| Novel Catalysis | Use of heterogeneous, nano, or photoredox catalysts for improved efficiency and sustainability. | Nano-cobalt oxide catalyzed synthesis of substituted pyrazoles. pharmacognosyjournal.net |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Continuous-flow synthesis of 3,5-disubstituted pyrazoles from terminal alkynes. mdpi.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under environmentally benign conditions. thepharmajournal.com This approach has been successfully applied to the synthesis of various pyrazole derivatives. A common strategy involves the cyclization of chalcone analogs with hydrazine hydrate. nih.gov For instance, the condensation of acetophenone and aromatic aldehydes under microwave irradiation yields chalcones, which are then cyclized with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring. thepharmajournal.comnih.gov
This method is noted for its efficiency, significantly reducing reaction times compared to conventional heating methods. thepharmajournal.com The use of water as a solvent in some microwave-mediated preparations further enhances the green credentials of this methodology, allowing for easy product isolation and reproducibility. nih.gov Dihydropyrazoles can be synthesized from substituted dibenzalacetones and various hydrazines (including phenylhydrazine and hydrazine itself) under microwave irradiation, with optimized reaction conditions leading to high yields. mdpi.com
| Starting Materials | Reagents | Conditions | Product Type | Yield | Ref |
| Acetophenone, Aromatic aldehydes | Hydrazine hydrate, Oxalic acid, Acetic acid | Microwave irradiation | Pyrazole derivatives | 70-90% | nih.govnih.gov |
| Substituted dibenzalacetones | Phenylhydrazine, Hydrazine, Semicarbazide | Microwave, 100 W, 75 °C, 30 min | Dihydro-pyrazoles | High | mdpi.com |
| p-substituted benzaldehyde, Acetophenone | Hydrazine hydrate, Glacial acetic acid | Microwave irradiation | Dihydro-1H-pyrazole derivatives | Good | thepharmajournal.com |
This table presents a summary of representative microwave-assisted synthesis protocols for pyrazole derivatives.
Solid-Supported Synthesis Approaches
Solid-phase synthesis offers significant advantages for the creation of chemical libraries, primarily through the simplification of purification processes. In this approach, reagents are attached to a solid support (like polystyrene beads), and excess reagents and by-products are removed by simple filtration after each reaction step. researchgate.net
A typical solid-phase synthesis of functionalized pyrazoles begins by anchoring a component bearing an acetyl group to an acid-labile Rink amide linker on a polystyrene support. This is followed by a Claisen condensation with an aromatic ester to form a β-dicarbonyl intermediate. Subsequent reaction with a hydrazine derivative leads to the formation of the pyrazole ring, which is then cleaved from the solid support to yield the final product. This methodology allows for the introduction of diversity at various positions of the pyrazole core by using different building blocks in each step. researchgate.net
Multi-Component Reactions for Fused Systems
Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. beilstein-journals.orgnih.gov This strategy is particularly valuable for the synthesis of complex fused heterocyclic systems containing a pyrazole ring, such as pyrano[2,3-c]pyrazoles. beilstein-journals.orgnih.gov
A representative four-component reaction involves the condensation of an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.gov These reactions can be catalyzed by simple bases like piperidine or taurine and can often be performed in environmentally friendly solvents like water. nih.gov The process typically proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps to furnish the fused pyrazole system in high yields. beilstein-journals.orgnih.gov The operational simplicity and high atom economy make MCRs an attractive and sustainable route to diverse pyrazole derivatives. beilstein-journals.org
| Reactants | Catalyst/Solvent | Reaction Type | Product | Yield | Ref |
| Aldehyde, Malononitrile, Hydrazine | Various (e.g., AlCl3, molecular iodine) | Three-component | 5-Amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile | High | beilstein-journals.org |
| Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine / Water | Four-component | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-92% | nih.gov |
| Aromatic aldehyde, Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | Piperidine / Water | Four-component | Pyrano[2,3-c]pyrazole derivatives | 85-93% | nih.gov |
This table illustrates the versatility of multi-component reactions in the synthesis of pyrazole-based fused systems.
Transition Metal-Catalyzed Functionalization
Transition-metal catalysis provides a powerful tool for the direct functionalization of C-H bonds on the pyrazole ring, offering an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govdntb.gov.ua This approach enables the formation of new carbon-carbon and carbon-heteroatom bonds in a single step, enhancing synthetic efficiency. nih.gov
Palladium catalysts are commonly employed for these transformations. bohrium.com For instance, pyrazole-directed C(sp³)–H bond arylation has been achieved using palladium catalysis, allowing for the introduction of aryl groups onto aliphatic chains attached to the pyrazole core. nih.gov The regioselectivity of these reactions is a key challenge, but it can often be controlled through the use of directing groups attached to the pyrazole nitrogen, which coordinate to the metal center and guide the catalyst to a specific C-H bond. bohrium.commdpi.com Various transition metals, including rhodium and copper, have also been utilized to achieve different types of functionalization, such as alkenylation and alkylation. bohrium.com
Hydride Transfer-Involved C(sp³)–H Activation
Hydride transfer reactions represent a redox-neutral and atom-economical strategy for the activation of C(sp³)–H bonds. rsc.orgresearchgate.net This methodology has been applied to the synthesis of complex heterocyclic structures, including spirocyclic systems fused to a pyrazole ring. nih.gov
The process is often initiated by a Lewis acid, which activates a part of the molecule (the hydride acceptor), facilitating an intramolecular beilstein-journals.orgnih.gov-hydride shift from a C(sp³)–H bond. nih.govnih.gov The resulting intermediate then undergoes cyclization to form the new ring system. For example, the reaction of substrates containing both a pyrazolone moiety and a suitable N-aryl group can be promoted by a Lewis acid like TiCl₄. This triggers a tandem beilstein-journals.orgnih.gov-hydride shift and cyclization cascade to form spiro-pyrazolone tetrahydroquinoline derivatives under mild conditions. nih.gov This strategy provides a powerful method for constructing complex molecular architectures from relatively simple precursors. researchgate.net
Sigmatropic Rearrangements in Pyrazole Formation
Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orgfiveable.me This type of reaction has been ingeniously applied to the synthesis of chiral pyrazoles. A notable example is a cascade reaction involving the decomposition of an α-chiral tosylhydrazone to a diazo compound. nih.gov
This is followed by a 1,3-dipolar cycloaddition of the diazo compound with a terminal alkyne to form a pyrazolenine intermediate. The final step is a beilstein-journals.orgnih.gov-sigmatropic rearrangement where the stereogenic group migrates from a carbon atom to a nitrogen atom of the pyrazole ring. A key feature of this transformation is that the migration occurs with retention of stereochemistry, providing a rare example of a stereospecific beilstein-journals.orgnih.gov-sigmatropic rearrangement and offering a novel route to enantiomerically enriched N-substituted pyrazoles. nih.gov
Aqueous-Mediated Reaction Protocols
The use of water as a solvent in organic synthesis is a key principle of green chemistry, offering benefits in terms of cost, safety, and environmental impact. Several synthetic routes to this compound derivatives have been successfully adapted to aqueous media. dntb.gov.ua
For example, the four-component synthesis of pyrano[2,3-c]pyrazoles, involving aldehydes, malononitrile, β-dicarbonyl compounds, and hydrazine hydrate, can be efficiently carried out in water. nih.gov The use of a catalyst like taurine at elevated temperatures promotes the reaction, and the desired products often precipitate from the reaction mixture, simplifying purification. nih.gov Similarly, microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines has been developed using water as the solvent, demonstrating the feasibility of combining modern energy sources with green reaction media for efficient and sustainable synthesis. nih.gov
Design and Synthesis of Functionalized this compound Derivatives
The this compound scaffold serves as a versatile building block for the synthesis of a wide array of functionalized derivatives. The presence of the reactive hydrazine group, coupled with the aromatic pyrazole core, allows for a variety of chemical transformations, leading to compounds with diverse structural features and potential applications. Key synthetic strategies include condensation reactions to form hydrazones, cyclocondensation to generate fused heterocyclic systems, and acylation to produce amides and acylhydrazones. These methodologies enable the systematic modification of the this compound structure, facilitating the exploration of structure-activity relationships.
The condensation of hydrazinopyrazoles with aromatic aldehydes is a straightforward and widely employed method for the synthesis of pyrazolyl hydrazones. This reaction typically proceeds by refluxing the this compound and the aldehyde in a suitable solvent, such as ethanol, often with catalytic amounts of acid to facilitate the dehydration step. The resulting hydrazones are characterized by the presence of a C=N-NH- linkage.
Research has demonstrated that this condensation can be carried out under various conditions, including mechanochemical synthesis and solvent-free microwave irradiation, which offer advantages in terms of reduced reaction times and environmental impact. The choice of aromatic aldehyde can significantly influence the properties of the resulting hydrazone, with a wide range of substituted aldehydes being well-tolerated in this reaction. The yields for these reactions are generally moderate to high.
A study on the synthesis of a novel series of pyrazolyl acylhydrazones involved the condensation of a this compound precursor with various aldehydes in absolute ethanol under reflux for 16 hours. mdpi.comnih.gov This approach highlights the utility of this reaction in creating a library of diverse compounds for further investigation.
| This compound Reactant | Aldehyde Reactant | Reaction Conditions | Product Type | Yield |
|---|---|---|---|---|
| 5-Hydrazinyl-3-methyl-1-phenyl-1H-pyrazole | Benzaldehyde | Ethanol, reflux | Pyrazolyl Hydrazone | High |
| (3-methyl-1-phenyl-1H-pyrazol-5-yl)hydrazine | 4-Nitrobenzaldehyde | Ethanol, reflux, 16 h | Pyrazolyl Acylhydrazone | Not specified |
| (3-methyl-1-phenyl-1H-pyrazol-5-yl)hydrazine | 4-Chlorobenzaldehyde | Ethanol, reflux, 16 h | Pyrazolyl Acylhydrazone | Not specified |
| (3-methyl-1-phenyl-1H-pyrazol-5-yl)hydrazine | 4-Methoxybenzaldehyde | Ethanol, reflux, 16 h | Pyrazolyl Acylhydrazone | Not specified |
Cyclocondensation reactions of hydrazinopyrazoles with bifunctional electrophiles are a powerful tool for the construction of fused pyrazoloazine ring systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.org These reactions involve the formation of two new bonds, leading to the creation of a new heterocyclic ring fused to the pyrazole core.
The outcome of the cyclocondensation is dependent on the nature of the bielectrophilic reagent and the reaction conditions. For instance, the reaction of 5-aminopyrazoles (which can be derived from hydrazinopyrazoles) with 1,3-dicarbonyl compounds in glacial acetic acid is a widely used strategy for the synthesis of 1H-pyrazolo[3,4-b]pyridines. mdpi.com When unsymmetrical 1,3-dicarbonyl compounds are used, a mixture of regioisomers can be formed, with the regioselectivity being influenced by the relative electrophilicity of the two carbonyl groups. mdpi.com
In another example, the reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with symmetrical and unsymmetrical diketones under aqueous conditions has been shown to yield 2-(3-methylpyrazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidines with a high degree of chemoselectivity and regiospecificity. beilstein-journals.org Furthermore, the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with thiourea leads to the formation of a 3,4-diaminopyrazolo[3,4-d]pyrimidine derivative. nih.gov
| This compound Precursor | Bielectrophilic Reagent | Reaction Conditions | Fused Pyrazoloazine Product | Yield |
|---|---|---|---|---|
| 1-Phenyl-3-methyl-5-aminopyrazole | 1,3-Diketones | Glacial Acetic Acid | 1H-Pyrazolo[3,4-b]pyridine | Not specified |
| 3(5)-Amino-5(3)-hydrazinopyrazole dihydrochloride | Diketones | Aqueous conditions | Pyrazolo[1,5-a]pyrimidine (B1248293) | Not specified |
| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Thiourea | Not specified | 3,4-Diaminopyrazolo[3,4-d]pyrimidine | Not specified |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones | ZrCl4, DMF/EtOH, 95 °C, 16 h | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28% |
Functionalization of the hydrazine moiety of hydrazinopyrazoles can also be achieved through acylation reactions to furnish pyrazolyl acylhydrazones and amides. These derivatives are of interest due to their potential biological activities.
The synthesis of pyrazolyl acylhydrazones can be accomplished through a two-step process. First, a pyrazole with a suitable precursor group is reacted with hydrazine monohydrate to generate the corresponding this compound. mdpi.comnih.gov This intermediate is then condensed with an appropriate aldehyde to yield the final acylhydrazone. mdpi.comnih.gov
Pyrazolyl amides are prepared by the condensation of an aminopyrazole with an acyl chloride. mdpi.comnih.gov The reaction conditions for this transformation can vary depending on the reactivity of the acyl chloride and may require the use of a base, such as triethylamine (TEA) or tetramethylethylenediamine (TMEDA), in a solvent like dimethylformamide (DMF), acetonitrile (ACN), or dichloromethane (DCM). mdpi.comnih.gov A divergent synthetic approach allows for the preparation of a variety of both acylhydrazones and amides from a common aminopyrazole intermediate. mdpi.comnih.gov
| Starting Material | Reagent | Reaction Conditions | Product Type |
|---|---|---|---|
| Aminopyrazole | Hydrazine monohydrate, then Aldehyde | EtOHabs, reflux | Pyrazolyl Acylhydrazone |
| Aminopyrazole | Acyl chloride | TEA or TMEDA, DMF or ACN or DCM, various temperatures and times | Pyrazolyl Amide |
The this compound nucleus can be integrated into larger polycyclic and complex heteroaryl systems through various synthetic strategies. This approach allows for the creation of novel molecular architectures with potentially unique properties. The reactivity of the hydrazino group and the pyrazole ring provides multiple avenues for annulation and fusion with other heterocyclic or carbocyclic rings.
One common strategy involves the cyclocondensation of a this compound derivative with a suitable polyfunctional molecule. For example, a 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide has been utilized as a key intermediate for the synthesis of a variety of fused heterocycles, including pyrazoles, oxadiazoles, thiadiazoles, and triazoles. derpharmachemica.com
Furthermore, the synthesis of pyrazolo[3,4-c]pyrazole derivatives has been achieved through the condensation of hydrazines with 1,3-dicarbonyl compounds, followed by further cyclization steps. sciencescholar.us The incorporation of the pyrazole moiety into bridged polycyclic systems has also been reported through silver-catalyzed cascade reactions of α-arylidene pyrazolinones with o-alkynyl benzaldehydes, yielding complex isochroman fused pyrazoles. acs.org Additionally, the synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines has been accomplished starting from 4-hydrazinopyrrolo[2,3-d]pyrimidines. nih.gov
| Starting this compound Derivative | Reaction Type | Resulting Polycyclic/Heteroaryl System |
|---|---|---|
| 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide | Cyclocondensation | Pyrazolo[3,4-b]pyridine-fused oxadiazoles, thiadiazoles, triazoles |
| Hydrazine hydrate and 1,3-dicarbonyl compounds | Condensation/Cyclization | Pyrazolo[3,4-c]pyrazoles |
| α-Arylidene pyrazolinones and o-alkynyl benzaldehydes | Silver-catalyzed cascade reaction | Bridged isochroman fused pyrazoles |
| 4-Hydrazinopyrrolo[2,3-d]pyrimidine | Annulation | Tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and Triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines |
Reaction Mechanisms in Hydrazinopyrazole Chemistry
Mechanistic Pathways of Hydrazinopyrazole Formation
The construction of the pyrazole (B372694) ring from hydrazine-based precursors is a cornerstone of heterocyclic chemistry. The precise mechanism can vary based on the starting materials and reaction conditions, leading to different isomers and outcomes.
A predominant and versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through a well-established two-step mechanism:
Nucleophilic Attack and Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) molecule on the electrophilic carbonyl carbon of the β-ketonitrile. This step results in the formation of a hydrazone intermediate, with the elimination of a water molecule.
Intramolecular Cyclization: The second step involves an intramolecular nucleophilic attack by the other nitrogen atom of the hydrazine moiety on the carbon atom of the nitrile group. This cyclization step forms the five-membered pyrazole ring, yielding the final 5-aminopyrazole product.
This sequence is a classic example of a condensation-cyclization reaction, which is fundamental to the formation of many heterocyclic systems.
While the primary pathway for pyrazole formation is often predictable, deviations can occur, leading to unexpected products. The regioselectivity of the cyclization, in particular, can be sensitive to the reaction environment.
A notable example is the cyclization of a hydrazine with an enol precursor. Under acidic conditions, the reaction may proceed as expected to yield one major regioisomer. However, a complete reversal of regioselectivity has been observed when the same reaction is conducted under basic conditions. In one such case, cyclization with an enol (where R=H) under acidic catalysis yielded the expected 5-aminopyrazole. In contrast, when a methyl ether derivative (where R=Me) of the same precursor was cyclized under basic conditions, the 3-aminopyrazole isomer was formed exclusively and in excellent yield. This dramatic shift highlights the role of protonation states and the nucleophilicity of the reacting centers in directing the course of the cyclization.
The selectivity of a reaction pathway—choosing between multiple potential products—can be finely tuned by adjusting the reaction conditions. This principle is often framed in terms of kinetic versus thermodynamic control.
Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy barrier. These reactions are typically run at lower temperatures for shorter durations.
Thermodynamic Control: This regime favors the most stable product, which may not be the one that forms fastest. These reactions are often conducted at higher temperatures for longer periods, allowing the initial products to equilibrate to the most stable final state.
In the synthesis of substituted pyrazoles from heteropropargyl precursors, researchers have demonstrated the ability to selectively favor either a pyrazole or a furan derivative by manipulating the reaction conditions. nih.gov By carefully selecting the catalyst loading, solvent polarity, and reaction time, the reaction can be directed down a kinetically controlled path to yield the 3,5-disubstituted pyrazole or a thermodynamically controlled path to form the 2,5-disubstituted furan. nih.gov This illustrates how reaction conditions are a powerful tool for dictating the molecular architecture of the final product.
| Condition | Control Type | Favored Product | Description |
| Lower Temperature, Shorter Time | Kinetic | Fastest-forming product | The reaction follows the path with the lowest activation energy. |
| Higher Temperature, Longer Time | Thermodynamic | Most stable product | The system reaches equilibrium, favoring the lowest energy state. |
| Acidic Medium | Varies | Regioisomer A | Can influence which nitrogen atom acts as the primary nucleophile. |
| Basic Medium | Varies | Regioisomer B | Can deprotonate different sites, altering the cyclization pathway. |
Mechanistic Studies of this compound Derivatization
Hydrazinopyrazoles, particularly aminopyrazoles, are valuable building blocks for constructing more complex molecules, such as fused heterocyclic systems. These derivatization reactions also proceed through distinct mechanistic steps.
Condensation reactions are a key strategy for derivatizing aminopyrazoles. A common application is the synthesis of pyrazolo[3,4-b]pyridines, a fused ring system of medicinal interest. The mechanism for their formation from a 5-aminopyrazole and an α,β-unsaturated ketone involves several steps:
Michael Addition: The reaction begins with a Michael-type nucleophilic addition. The C4 carbon of the 5-aminopyrazole ring, which is nucleophilic, attacks the β-carbon of the α,β-unsaturated ketone.
Intramolecular Nucleophilic Attack: Following the initial addition, the exocyclic amino group (at C5) performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone.
Dehydration and Aromatization: This cyclization forms a new six-membered ring fused to the pyrazole. The subsequent elimination of a water molecule (dehydration) and a final oxidation step lead to the formation of the stable, aromatic pyrazolo[3,4-b]pyridine system. nih.gov
A similar condensation strategy is employed in the reaction between 5-aminopyrazoles and isatin to create pyrazole-oxindole hybrids. encyclopedia.pub
The study of reaction kinetics (rates of reaction) and thermodynamics (energy changes) provides deep insight into why certain reaction pathways are favored over others. While detailed quantitative data for many this compound reactions are specialized, the principles are broadly applicable.
Thermodynamic vs. Kinetic Control: As mentioned in the formation of pyrazoles, the derivatization can also be subject to these competing controls. For instance, in the reaction of vinylpyrazoles, the formation of a specific geometric isomer (trans vs. cis) can be dictated by whether the reaction conditions allow for equilibration to the more stable thermodynamic product. nih.gov
Computational Studies: Modern chemical research heavily relies on computational methods, such as Density Functional Theory (DFT), to model reaction pathways. eurasianjournals.comeurasianjournals.com These studies allow chemists to:
Calculate the energies of reactants, intermediates, transition states, and products.
Determine the activation energy for different potential pathways, providing insight into reaction kinetics.
Predict the relative stability of different possible products, informing the thermodynamic landscape of the reaction.
For example, DFT calculations can elucidate the electronic structure of pyrazole derivatives, helping to predict which sites are most susceptible to nucleophilic or electrophilic attack. eurasianjournals.com Molecular dynamics simulations can further model the behavior of these molecules over time, providing a more complete picture of the reaction dynamics. eurasianjournals.comeurasianjournals.com These computational tools are invaluable for understanding complex reaction mechanisms and for designing new, more efficient syntheses.
Rearrangement Reactions Involving this compound Moieties
This compound moieties and related heterocyclic systems can undergo several types of rearrangement reactions, leading to significant structural transformations. These rearrangements are often driven by the pursuit of greater thermodynamic stability and can be induced by heat, light, or acidic or basic conditions. researchgate.netnih.gov Two of the most significant rearrangements in this context are the Dimroth rearrangement and the Boulton-Katritzky rearrangement.
The Dimroth rearrangement is a common isomerization reaction in many nitrogen-containing heterocycles, where an endocyclic and an exocyclic nitrogen atom, along with their substituents, effectively switch places. wikipedia.org The reaction typically proceeds through a ring-opening/ring-closure sequence. researchgate.net In systems related to hydrazinopyrazoles, such as fused 1,2,4-triazolo[4,3-c]pyrimidines, the Dimroth rearrangement can convert them into the thermodynamically more stable 1,2,4-triazolo[1,5-c]pyrimidine isomers. benthamscience.com The mechanism is often catalyzed by acids or bases and involves the addition of a solvent molecule (like water) to facilitate the opening of one of the heterocyclic rings. researchgate.netnih.gov This is followed by rotation of the side chain and subsequent recyclization to form the rearranged product. researchgate.net The driving force is the formation of a more stable heterocyclic system, though the activation energy can be high. researchgate.net
The Boulton-Katritzky rearrangement is another important reaction in heterocyclic chemistry, defined as a thermally induced or catalyzed recyclization. beilstein-journals.org It is particularly relevant for systems containing an N–O bond within the ring, such as 1,2,4-oxadiazoles. nih.gov This rearrangement provides a synthetic pathway to new five-membered nitrogen-containing heterocycles. beilstein-journals.org For example, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to be unstable in the presence of acids and bases, rearranging into spiropyrazolinium salts. researchgate.net The general mechanism involves a monomolecular transformation where the initial heterocyclic ring opens to form an intermediate that then cyclizes in a different manner to produce the rearranged product. beilstein-journals.orgnih.gov This reaction has been utilized as a synthetic tool to produce spiropyrazoline benzoates with potential biological activity. nih.gov
| Rearrangement Reaction | General Mechanism | Driving Force | Typical Substrates | Typical Products | Conditions |
| Dimroth Rearrangement | Ring-opening, rotation of a fragment, and ring-closure. researchgate.net | Formation of a thermodynamically more stable isomer. researchgate.net | 1,2,3-Triazoles, Imidazo[1,2-a]pyrimidines, Triazolo[4,3-c]pyrimidines. researchgate.netwikipedia.orgbenthamscience.com | Isomeric heterocycles (e.g., 1,2,4-Triazolo[1,5-c]pyrimidines). benthamscience.com | Acid, base, heat, or light. nih.gov |
| Boulton-Katritzky Rearrangement | Recyclization of a heterocycle containing an N-O bond via a ring-opened intermediate. beilstein-journals.org | Formation of a stable five-membered heterocyclic ring. | 3,5-Disubstituted 1,2,4-oxadiazoles, isoxazoles with a hydrazone unit. beilstein-journals.orgnih.gov | 1,2,3-Triazoles, Spiropyrazolines. beilstein-journals.orgnih.gov | Thermal, acidic, or basic conditions. beilstein-journals.org |
Derivatives Chemistry of Hydrazinopyrazole
Substituted Hydrazinopyrazoles and Their Chemical Transformations
Table 1: Representative Transformations of Hydrazinopyrazole Derivatives
| This compound Derivative | Reactant/Reaction Type | Product Type | Key Transformation | Reference |
| 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) | Aldehydes | Hydrazones | Condensation (Schiff base formation) | rjpbcs.com |
| 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride | Acyl chlorides | N-Acylated hydrazinopyrazoles | Acylation | bibliomed.org |
| 5-chloropyrazoles | Hydrazine (B178648) hydrate | 5-hydrazinopyrazoles | Nucleophilic substitution (SN2) | cdnsciencepub.com |
| Hydrazino-pyrazole derivatives | Various reagents | Functionalized pyrazoles | Alkylation, condensation | bibliomed.orgclockss.org |
This compound as a Precursor for Fused Heterocyclic Ring Systems
Hydrazinopyrazoles are particularly valuable as precursors for the synthesis of fused heterocyclic ring systems, where the pyrazole (B372694) unit is annulated with other heterocyclic rings. This capability arises from the ability of the hydrazine moiety to react with bifunctional electrophiles, leading to cyclization.
A significant application of hydrazinopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. These fused systems are typically formed through the reaction of hydrazinopyrazoles with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or β-ketoesters beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov. The reaction often proceeds via condensation followed by intramolecular cyclization. For instance, 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride reacts with various diketones and β-ketoesters under acidic or aqueous conditions to yield substituted pyrazolo[1,5-a]pyrimidines beilstein-journals.orgbeilstein-journals.orgnih.gov. The choice of reactants and reaction conditions can influence the regioselectivity of the cyclization process beilstein-journals.org.
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from Hydrazinopyrazoles
| This compound Precursor | 1,3-Dicarbonyl Compound | Fused Product Type | Conditions | Reference |
| 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride | Acetylacetone | Pyrazolo[1,5-a]pyrimidines | Refluxing acetic acid with catalytic H₂SO₄ beilstein-journals.org | beilstein-journals.org |
| 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride | Unsymmetrical β-ketoesters | Pyrazolo[1,5-a]pyrimidines | Refluxing acetic acid with catalytic H₂SO₄ beilstein-journals.org | beilstein-journals.org |
| 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride | Symmetrical diketones | Pyrazolo[1,5-a]pyrimidines | Aqueous conditions beilstein-journals.org | beilstein-journals.org |
| 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride | Unsymmetrical diketones | Pyrazolo[1,5-a]pyrimidines | Aqueous conditions beilstein-journals.org | beilstein-journals.org |
| 5-aminopyrazole | 1,3,5-trisubstituted pentane-1,5-diones | Pyrazolo[1,5-a]pyrimidines | KOt-Bu catalyzed condensation in ethanol (B145695) nih.gov | nih.gov |
| 5-aminopyrazole | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Pyrazolo[1,5-a]pyrimidines | Acetic acid/ethanol, various heating methods nih.gov | nih.gov |
| 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride | Unsymmetrical 1,3-diketones | Pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines | Water, no catalyst nih.gov | nih.gov |
Beyond pyrazolo[1,5-a]pyrimidines, hydrazinopyrazoles and related aminopyrazoles serve as versatile synthons for a broader range of pyrazoloazine systems. These include pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines, and pyrazolo[5,1-c]-1,2,4-triazines acs.orgclockss.orgbeilstein-journals.orgekb.egglobalauthorid.comresearchgate.netresearchgate.netzioc.ru. The synthesis often involves reactions with various bielectrophilic reagents or cyclization of derived intermediates. For example, pyrazole-3(5)-diazonium salts, which can be obtained from aminopyrazoles, react with 1,3-dicarbonyl compounds to yield pyrazolo[5,1-c] beilstein-journals.orgyoutube.comjk-sci.comtriazines researchgate.netresearchgate.net. The general reactivity of hydrazinopyrazoles with diketones can lead to the formation of pyrazoloazines with high chemoselectivity and regiospecificity beilstein-journals.org.
Table 3: Hydrazinopyrazoles as Precursors for Other Fused Heterocycles
| This compound/Aminopyrazole Precursor | Reactant/Reaction Type | Fused Product Type | Key Feature/Conditions | Reference |
| 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride | Diketones | Pyrazoloazines | High chemoselectivity and regiospecificity beilstein-journals.org | beilstein-journals.org |
| 5-aminopyrazoles | Various bielectrophilic moieties | Pyrazoloazines (e.g., pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, pyrazolo[5,1-c]-1,2,4-triazines) | Versatile synthons beilstein-journals.org | beilstein-journals.org |
| Hydrazino-pyrazole derivative | Various reagents | Fused triazoles | General synthesis clockss.org | clockss.org |
| Pyrazole-3(5)-diazonium salts | Cyclic 1,3-dicarbonyl compounds | Pyrazolo[5,1-c] beilstein-journals.orgyoutube.comjk-sci.comtriazines | Cyclocondensation researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| 3-amino-5-hydrazino-4-phenylazo-1H-pyrazole | Ethyl acetoacetate, Acetylacetone, Phthalic anhydride (B1165640), Phenacyl bromide | N-pyrazolylpyrazole derivatives, N-alkylated pyrazole, Pyrazolotriazine | Diverse heterocyclic synthesis bibliomed.org | bibliomed.org |
Heterocyclic Synthesis Applications of this compound Derivatives
Table 4: Applications of this compound Derivatives in Heterocyclic Synthesis
| This compound Derivative/Type | Reactant/Reaction Type | Synthesized Heterocycle | Key Application/Feature | Reference |
| 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride | Aldehydes | Hydrazones | Schiff base formation rjpbcs.com | rjpbcs.com |
| 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride | 1,3-Diketones/β-ketoesters | Pyrazolo[1,5-a]pyrimidines | Fused heterocycles rjpbcs.combeilstein-journals.orgbeilstein-journals.orgnih.govnih.gov | rjpbcs.combeilstein-journals.orgbeilstein-journals.orgnih.govnih.gov |
| 3-amino-5-hydroxy-4-phenylazo-1H-pyrazole | Various reagents | N-pyrazolylpyrazole derivatives, N-alkylated pyrazole, Pyrazolotriazine | Diverse heterocyclic synthesis bibliomed.org | bibliomed.org |
| Hydrazines/Substituted hydrazines | 3-oxonitriles | Aminopyrazoles | Precursors for heterocycles clockss.orgbeilstein-journals.org | clockss.orgbeilstein-journals.org |
| Hydrazonoyl chlorides (derived from pyrazolopyrimidines) | KSCN/KSeCN | 1,3,4-thiadiazoles/selenadiazoles | Heterocyclic synthesis ekb.eg | ekb.eg |
| Pyrazole-3(5)-diazonium salts | Cyclic 1,3-dicarbonyl compounds | Pyrazolo[5,1-c] beilstein-journals.orgyoutube.comjk-sci.comtriazines | Fused systems researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Chemical Modifications for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are critical in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity nih.govgardp.orgmdpi.com. This compound derivatives are frequently modified to explore these relationships. Modifications typically involve substitutions on the pyrazole ring or the hydrazine moiety. For example, varying substituents on the pyrazole ring of oxadiazole derivatives has revealed favored substitutions for antibacterial activity nih.gov. Similarly, modifications to the pyrazole and fused pyrimidine (B1678525) rings of pyrazolo[1,5-a]pyrimidines have been explored to understand their antimicrobial properties nih.govresearchgate.net. Introducing different aryl or alkyl groups, halogens, or polar substituents allows researchers to systematically probe the impact of structural changes on biological efficacy, guiding the design of more potent and selective compounds researchgate.netnih.govmdpi.com.
Spectroscopic Characterization for Structural Elucidation and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules, offering detailed information about the connectivity and electronic environment of atomic nuclei. For hydrazinopyrazoles, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.
¹H NMR spectroscopy provides direct information about the hydrogen atoms within a molecule. In hydrazinopyrazole derivatives, characteristic signals help in identifying the pyrazole (B372694) ring protons and the hydrazine (B178648) moiety.
Pyrazole Ring Protons : The proton directly attached to the pyrazole ring (often designated as H-3, H-4, or H-5 depending on substitution) typically appears as a singlet or a multiplet in the aromatic region, generally observed between ~7.0 to 7.9 ppm rjpbcs.comjofamericanscience.orgtandfonline.com.
Hydrazine (-NH) Protons : The protons of the hydrazine group (-NH-NH₂) are often observed as broad singlets at significantly downfield chemical shifts, typically ranging from ~9.0 to 15.8 ppm rjpbcs.comjofamericanscience.orgnih.govnih.govmdpi.com. These shifts are highly dependent on hydrogen bonding and the solvent used.
Aromatic Protons : Protons on attached aromatic rings appear as multiplets in the characteristic aromatic region, usually between ~7.0 to 9.9 ppm , with their exact positions influenced by the nature and position of substituents rjpbcs.comjofamericanscience.orgtandfonline.comnih.gov.
Other Protons : Signals for methyl (-CH₃), methylene (B1212753) (-CH₂-), or methine (-CH=) groups, if present, will appear in their expected aliphatic or olefinic regions, aiding in the complete assignment of the ¹H NMR spectrum rjpbcs.comtandfonline.com.
Table 1: Characteristic ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Pyrazole Ring CH | 7.0 – 7.9 | Singlet or multiplet, depending on substitution rjpbcs.comjofamericanscience.orgtandfonline.com |
| Hydrazine NH | 9.0 – 15.8 | Broad singlet, highly solvent and H-bonding dependent rjpbcs.comjofamericanscience.orgnih.govnih.govmdpi.com |
| Aromatic Protons | 7.0 – 9.9 | Multiplets, influenced by substituents rjpbcs.comjofamericanscience.orgtandfonline.comnih.gov |
| Hydrazone CH=N | ~8.55 | Observed in some derivatives rjpbcs.com |
| Methyl (CH₃) | ~1.30 – 3.05 | Singlets or triplets, depending on environment rjpbcs.comtandfonline.com |
| Methylene (CH₂) | ~2.38 – 4.25 | Multiplets or quartets, depending on environment rjpbcs.comtandfonline.com |
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment.
Pyrazole Ring Carbons : Carbons within the pyrazole ring typically resonate in the range of ~120 to 148 ppm nih.gov. Specific assignments for C-3, C-4, and C-5 can be made based on their connectivity and substitution patterns nih.govmdpi.com.
C=N and C=C Carbons : The imine carbons (C=N) within the hydrazone linkage or pyrazole ring often appear around ~153 to 160 ppm tandfonline.com. Olefinic carbons within the pyrazole ring can also be found in this region or slightly more upfield nih.gov.
Carbonyl Carbons (C=O) : If present in substituents or within the hydrazone linkage, carbonyl carbons typically resonate significantly downfield, usually between ~154 to 210 ppm , with values around ~163-165 ppm and ~159-160 ppm reported for hydrazone carbonyls tandfonline.comnih.govmdpi.com.
Aliphatic/Aromatic Carbons : Carbons of methyl, methylene, or aromatic groups will appear in their characteristic regions, aiding in the complete structural assignment rjpbcs.comtandfonline.comnih.govmdpi.commdpi.commdpi.com.
Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Pyrazole Ring C-3/C-5 | 120 – 148 | Variable depending on substitution nih.govmdpi.com |
| Pyrazole Ring C-4 | 110 – 131 | Variable depending on substitution nih.govmdpi.com |
| C=N (Imine) | 153 – 160 | Found in hydrazone linkage or pyrazole ring tandfonline.com |
| C=O (Carbonyl) | 154 – 210 | Observed in hydrazone or substituent carbonyls tandfonline.comnih.govmdpi.com |
| Alkynic Carbons | 85 – 90 | Observed in derivatives with alkyne substituents mdpi.com |
| Methyl (CH₃) | ~12 – 25 | rjpbcs.comtandfonline.com |
| Methylene (CH₂) | ~59 – 66 | mdpi.com |
| Aromatic Carbons | 117 – 148 | Range can be broader depending on substitution nih.govmdpi.com |
While ¹H and ¹³C NMR are the most common, other nuclei can provide complementary structural information. ¹⁵N NMR, for instance, can be valuable for characterizing nitrogen-containing heterocycles like pyrazoles and hydrazines. Studies have utilized ¹⁵N NMR in conjunction with HMBC experiments to confirm structural assignments and regiochemistry in complex heterocyclic systems lookchem.comresearchgate.net. The direct observation of nitrogen atoms can confirm the presence and environment of the hydrazine and pyrazole nitrogens. ¹⁰⁹Ag NMR is not typically reported for simple this compound characterization.
NMR spectroscopy is exceptionally powerful for investigating molecular conformation and configuration. The observation of distinct signals for different rotamers or conformers, or changes in chemical shifts and coupling constants with temperature or solvent, can reveal information about rotational barriers and preferred molecular geometries mdpi.commdpi.comnih.govauremn.org.brmagritek.com. For hydrazinopyrazoles, NMR can help distinguish between E/Z isomers in hydrazone linkages or identify restricted rotation around N-N or C-N bonds, providing crucial insights into their three-dimensional structure mdpi.commdpi.com.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations dumdummotijheelcollege.ac.inudel.eduvscht.cz. For hydrazinopyrazoles, IR spectroscopy is used to confirm the characteristic functional groups.
N-H Stretching : The presence of amine or hydrazine N-H bonds is indicated by absorption bands typically found in the range of ~3100 to 3400 cm⁻¹ rjpbcs.comnih.govnih.govmdpi.commdpi.com. Primary amines (NH₂) may show two distinct bands, while secondary amines (NH) or hydrazines often exhibit broader signals.
C=N Stretching : The imine (C=N) bond, characteristic of the hydrazone linkage or within the pyrazole ring, typically displays strong absorption bands between ~1610 and 1650 cm⁻¹ rjpbcs.comnih.govnih.govmdpi.commdpi.com.
C=O Stretching : If carbonyl groups are present in the molecule (e.g., as part of a substituent or a related functional group), they will appear as strong absorptions, commonly in the range of ~1680 to 1740 cm⁻¹ rjpbcs.comnih.gov.
C-N Stretching : C-N stretching vibrations are usually observed in the fingerprint region, typically between ~1200 and 1400 cm⁻¹ , though assignment can be complex due to other vibrations dumdummotijheelcollege.ac.invscht.cz.
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch | 3100 – 3400 | Broad bands, indicative of NH or NH₂ rjpbcs.comnih.govnih.govmdpi.commdpi.com |
| C=N Stretch | 1610 – 1650 | Strong band, characteristic of imines rjpbcs.comnih.govnih.govmdpi.commdpi.com |
| C=O Stretch | 1680 – 1740 | Strong band, present if carbonyl is there rjpbcs.comnih.gov |
| C-N Stretch | 1200 – 1400 | Often in fingerprint region dumdummotijheelcollege.ac.invscht.cz |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Authentication
High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy, often to four or more decimal places libretexts.orglibretexts.org. This precision allows for the differentiation of compounds that might have the same nominal mass but different molecular formulas due to the exact masses of isotopes.
Molecular Ion Peak (M⁺) : HRMS provides the precise mass of the molecular ion, which directly corresponds to the molecular weight of the compound rjpbcs.comjofamericanscience.orgnih.gov.
Exact Mass and Isotopic Distribution : By accurately measuring the mass of the molecular ion and its isotopic peaks (e.g., M+1, M+2), HRMS can confirm the number and types of atoms (C, H, N, O, etc.) present in the molecule, thereby establishing its molecular formula libretexts.orglibretexts.org. The "nitrogen rule," which states that compounds with an odd nominal mass must contain an odd number of nitrogen atoms, can be a useful initial guide, but HRMS provides definitive confirmation youtube.com.
Compound Identification : The precise molecular formula obtained from HRMS is a fundamental identifier and is essential for confirming the success of a synthesis and for database searching to identify known compounds mdpi.commdpi.com.
Compound List
this compound
Isatin-pyrazole hydrazones
Pyrazole derivatives
Hydrazine-coupled pyrazoles
3-amino-5-hydrazinopyrazole
5-amino-3-hydrazinopyrazole
3-hydrazino-5-hydroxy-4-phenylazopyrazole
Halogenoaminopyrazoles
Pyrazol-10-ylpyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines
5-amino-1-tosyl-1H-pyrazole-4-carbohydrazide
N-acylhydrazones of 2-(6-Methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide
N-substituted pyrazoles
3-amino-5-hydrazinopyrazole energetic salts
X-ray Crystallography for Solid-State Structure Determination
For this compound and its derivatives, X-ray crystallography has been instrumental in confirming synthesized structures and understanding their packing in the solid state. For instance, single-crystal X-ray diffraction has been used to confirm the structures of energetic salts derived from 3-amino-5-hydrazinopyrazole, providing detailed insights into their crystalline framework rsc.org. The analysis of diffraction data yields crucial crystallographic parameters that define the unit cell and atomic positions within it.
| Crystallographic Parameter | Description |
| Unit Cell Parameters | Defines the dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry elements (rotations, reflections, inversions) present in the crystal, classifying its overall symmetry. |
| Atomic Coordinates | Fractional or Cartesian coordinates specifying the precise location of each atom within the unit cell. |
| Bond Lengths and Angles | Precise distances between bonded atoms and the angles between bonds, providing information about molecular geometry and bonding. |
| Crystal Packing | Details how molecules are arranged in three-dimensional space within the crystal, including intermolecular interactions like hydrogen bonding. |
| Electron Density Map | A 3D representation showing the distribution of electrons, from which atomic positions are inferred. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption of light in the ultraviolet (approximately 190-400 nm) and visible (approximately 400-800 nm) regions of the electromagnetic spectrum solubilityofthings.comazooptics.com. This absorption occurs when molecules undergo electronic transitions, where electrons are promoted from lower energy ground states to higher energy excited states solubilityofthings.combspublications.netvscht.cz. The specific wavelengths at which a compound absorbs light are characteristic of its electronic structure, particularly its conjugated systems and the presence of chromophores (light-absorbing groups) azooptics.comuobabylon.edu.iq.
Theoretical and Computational Studies of Hydrazinopyrazole Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure and properties of molecules, including hydrazinopyrazoles. Its ability to balance accuracy with computational efficiency makes it suitable for a wide range of applications in chemical research.
Geometry optimization is a fundamental step in DFT calculations, aimed at determining the most stable three-dimensional arrangement of atoms in a molecule. This process involves iteratively adjusting atomic positions until the forces acting on each atom are minimized, leading to the identification of the global or local energy minimum on the potential energy surface ntnu.nonepjol.infonsf.gov. For hydrazinopyrazole systems, DFT calculations have been employed to optimize their molecular structures, providing accurate bond lengths, bond angles, and dihedral angles nepjol.infokbhgroup.in. These optimized geometries serve as the basis for subsequent electronic structure calculations, which reveal information about electron distribution, bonding, and molecular stability nepjol.infokbhgroup.in. For instance, studies on various 2-(2-hydrazinyl)thiazole derivatives, which share structural similarities with hydrazinopyrazoles, utilized DFT with the B3LYP/6-311G(d,p) basis set to optimize their molecular structures, confirming a C1 point group symmetry for all ten derivatives studied kbhgroup.in. Similarly, the optimization of 3-amino-5-hydrazinopyrazole (HAP) was performed using the B3LYP/6-311++G** method, providing its optimized geometry rsc.org.
DFT calculations are highly effective in predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT functionals like B3LYP, is widely used for this purpose researchgate.netnih.govimist.mamdpi.com. By calculating the nuclear magnetic shielding tensors, researchers can predict 1H and 13C NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments and understand electronic environments researchgate.netnih.govimist.ma. Studies on related azole systems have shown that DFT-calculated chemical shifts generally exhibit good agreement with experimental values, aiding in the elucidation of molecular conformations and structural details researchgate.netcsic.es. For example, the position of aryl substituents on bicyclic pyrazolo[1,5-a]pyrimidine (B1248293) systems derived from this compound has been established using a combination of NMR and DFT calculations, including the prediction of chemical shifts researchgate.netcsic.es.
The Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's reactivity and electronic properties kbhgroup.inresearchgate.netimperial.ac.ukresearchgate.netmalayajournal.org. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and easier charge transfer kbhgroup.inresearchgate.netmalayajournal.org. DFT calculations have been used to determine these FMOs for various this compound derivatives and related compounds kbhgroup.inresearchgate.netresearchgate.netmalayajournal.orgresearchgate.net. For instance, FMO analysis on 2-(2-hydrazinyl)thiazole derivatives revealed that NIFHT-3 had the lowest energy gap, suggesting easier charge transfer within this molecule compared to others kbhgroup.in. Similarly, FMO analysis is employed to understand charge transfer processes within molecules and predict potential reaction pathways researchgate.net.
Natural Bond Orbital (NBO) analysis is a computational technique used to investigate the electronic structure of molecules by examining the delocalization of electrons between localized orbitals. It provides insights into hyperconjugation, orbital interactions, and charge distribution within a molecule rsc.orgnih.govmdpi.comcsic.esresearchgate.netdp.tech. NBO analysis helps in understanding the nature of chemical bonds and the electronic effects of substituents. For this compound systems, NBO analysis has been utilized to understand bonding characteristics and charge distribution. For example, NBO analysis on certain energetic salts derived from 3-amino-5-hydrazinopyrazole was performed to understand their electronic structural characteristics researchgate.net. In other related studies, NBO analysis revealed that systems could be considered as formed by interacting fragments, with electrostatic forces playing a significant role in the bonding csic.es.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the distribution of electron density around a molecule, highlighting regions of positive and negative electrostatic potential nih.govmalayajournal.orgresearchgate.netmdpi.comresearchgate.net. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, understanding intermolecular interactions, and guiding the design of molecules for specific applications. For hydrazinopyrazoles, MEP mapping has been employed to identify potential reactive sites and understand charge distribution. For example, MEP analysis was conducted on studied compounds derived from 3(5)-amino-5(3)-hydrazinopyrazole csic.esresearchgate.net. Additionally, MEP mapping helps in understanding the nature of interactions in drug design and materials science mdpi.comresearchgate.net.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are computational techniques used to investigate the interactions of molecules with biological targets, such as proteins or enzymes. These methods are crucial in drug discovery and development for identifying potential therapeutic agents and understanding their mechanism of action nih.govnih.govasianjpr.comf1000research.com.
Molecular docking involves predicting the preferred orientation of one molecule (ligand) to another (receptor) when bound by non-covalent forces. This process aims to identify the binding mode and estimate the binding affinity, providing insights into how a molecule might interact with a biological target nih.govnih.govasianjpr.comf1000research.com. While direct docking studies specifically on "this compound" as a core structure were not extensively detailed in the provided search results, related heterocyclic systems and compounds derived from hydrazinopyrazoles have been subjected to such analyses. For instance, computational studies have explored the potential of novel compounds against biological targets like SARS-CoV-2 main protease, acetylcholine (B1216132) esterase, and heat shock protein, employing molecular docking calculations alongside DFT researchgate.net. In the context of drug discovery, molecular modeling and docking are used to screen large libraries of compounds, predict binding hypotheses, and understand structure-activity relationships nih.govasianjpr.comf1000research.com. For example, docking studies have been performed to identify potential inhibitors for targets like Glycogen synthase kinase-3β for Alzheimer's disease, where compounds were assessed for their binding affinity and interactions with key residues in the active site nih.govf1000research.com. These studies provide a computational basis for experimental validation and the rational design of new molecules with desired properties.
Conformational Analysis and Dynamics
The conformational landscape of a molecule significantly influences its properties and interactions. Conformational analysis involves exploring the energetically favorable spatial arrangements of a molecule using techniques like molecular mechanics, molecular dynamics, and quantum chemical calculations iupac.orgnih.gov. For hydrazinopyrazoles, understanding their preferred conformations in solution or in a bound state is essential. Molecular dynamics simulations can track the dynamic movements of atoms and bonds, revealing flexibility, potential intramolecular interactions, and the energy barriers between different conformers plos.orgnih.govmdpi.com. These studies help in identifying the most stable or biologically relevant conformations, which can then be used for further property predictions or structure-based design.
Quantum Chemical Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for investigating the electronic structure and properties of molecules.
Organic molecules with extended π-conjugation and asymmetric charge distribution often exhibit significant non-linear optical (NLO) properties, making them attractive for optoelectronic applications. DFT and Time-Dependent DFT (TD-DFT) are commonly used to calculate molecular properties related to NLO response, such as the first-order hyperpolarizability (β) researchgate.netresearchgate.netnih.govscirp.orgdiva-portal.org. These calculations help in designing molecules with enhanced NLO capabilities by correlating structural features, like donor-acceptor groups and π-conjugated systems, with their NLO response. Studies have shown that specific substituents and molecular designs can lead to hyperpolarizability values significantly greater than standard reference compounds like urea (B33335) or para-nitroaniline researchgate.netnih.govscirp.org.
Table 1: Selected NLO Properties of Organic Chromophores
| Compound/Derivative | Max Absorption (nm) | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (esu) | Reference |
| Urea (standard) | - | - | 0.34 × 10⁻³⁰ | nih.gov |
| p-Nitroaniline (standard) | - | - | 6.42 × 10⁻³⁰ | nih.gov |
| NFAD4 | 999.550 | 1.519 | 13.16 × 10⁻²⁷ | researchgate.net |
| EHT3 | 303.717 | 4.028 | 7.756 × 10⁻²³ | researchgate.net |
| HL2 | - | - | Up to 12 times that of p-nitroaniline | scirp.org |
Note: Values are indicative and may vary based on computational methods and basis sets used.
Aromaticity is a key concept in understanding the stability and electronic delocalization within cyclic organic molecules. Computational methods like Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) are employed to quantify aromatic character beilstein-journals.orggithub.io. NICS values, typically calculated at the center of a ring, indicate the degree of diatropicity (aromaticity) or paratropicity (anti-aromaticity) based on the shielding experienced by a probe atom github.iounirioja.es. Negative NICS values generally suggest aromaticity. These methods are applied to heterocyclic systems, including pyrazoles, to assess their aromatic stability and understand how fusion with other ring systems or substituents might influence it beilstein-journals.orgcsic.es.
Table 2: Representative NICS Values for Aromatic Systems
| System | NICS Value (ppm) | Aromaticity Indication | Reference |
| Benzene | -12.2 (NICSzz) | Aromatic | github.io |
| Cyclopentadienyl anion | -10.0 (NICSzz) | Aromatic | github.io |
| Cycloheptatrienyl cation | -7.8 (NICSzz) | Aromatic | github.io |
| Pyrazole (B372694) (center) | -10.1 | Aromatic | beilstein-journals.org |
Note: NICS values can vary significantly depending on the calculation method, basis set, and probe position. Values provided are illustrative.
For energetic materials, the calculation of thermodynamic parameters, particularly the enthalpy of formation, is crucial for predicting performance and stability. DFT calculations are commonly used to determine these values for nitrogen-rich compounds, including those based on pyrazole structures researchgate.netnih.govacs.org. High enthalpies of formation are indicative of high energy density, which translates to better explosive or propellant performance. Studies on energetic salts derived from hydrazinopyrazoles have reported high enthalpies of formation, correlating with excellent detonation velocities and pressures researchgate.netresearchgate.net.
Biological Activity Mechanisms at the Molecular Level
Molecular Basis of Specific Bioactivities (e.g., Antimicrobial, Antiproliferative)
Mechanisms of Antioxidant Activityresearchgate.netaocs.org
Hydrazinopyrazole derivatives, and related compounds featuring hydrazone or hydrazinyl functionalities, exhibit antioxidant activity through several key molecular mechanisms, primarily radical scavenging and metal chelation.
Radical Scavenging: This is a principal mode of action, involving the donation of a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET) to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) mdpi.com. The presence of a hydrazone moiety within the molecular structure is known to contribute to antioxidant potential by facilitating hydrogen atom release nih.gov. Phenolic hydroxyl groups are particularly vital for this activity, with catechol (ortho-dihydroxy) groups demonstrating enhanced efficacy. These groups can stabilize the resulting antioxidant radical through electron delocalization and intramolecular hydrogen bonding nih.govuchile.clmdpi.comnih.gov.
Research on related compounds highlights the effectiveness of such structures. For instance, certain phenolic hydrazone/hydrazide derivatives have shown significant antiradical activity, with specific compounds exhibiting scavenging capacities comparable to established antioxidants like ascorbic acid and Trolox researchgate.net. The NH group within the hydrazone moiety has been identified as being more reactive in these scavenging processes than the NH group found in hydrazides researchgate.net. Furthermore, catechol hydrazinyl-thiazole (CHT), a related derivative, has demonstrated potent antioxidant capabilities, including superior scavenging of the ABTS•+ radical compared to Trolox and strong ferric reducing power, outperforming both ascorbic acid and Trolox mdpi.com. The incorporation of catechol groups is consistently linked to amplified antioxidant potential in these molecular frameworks nih.govresearchgate.net.
Data Table 1: Antioxidant Activity of this compound Derivatives and Related Compounds
| Compound/Derivative | Primary Functional Groups | Antioxidant Mechanism(s) | Assay | Activity Metric | Value / Comparison | Reference |
| Compound 4 (Phenolic Hydrazone/Hydrazide) | Phenolic OH, Hydrazone NH | Radical Scavenging (HAT/SET) | DPPH/ABTS | SC50 | Comparable to Ascorbic acid/Trolox | researchgate.net |
| Catechol hydrazinyl-thiazole (CHT) | Catechol, Hydrazone, Thiazole | Radical Scavenging (DPPH, ABTS•+), Metal Reduction | ABTS•+ Scavenging | 3.16x more intense than Trolox | mdpi.com | |
| Catechol hydrazinyl-thiazole (CHT) | Catechol, Hydrazone, Thiazole | Radical Scavenging (DPPH, ABTS•+), Metal Reduction | Ferric Reducing Power (FRAP) | Higher than Ascorbic acid and Trolox | mdpi.com |
Ligand-Target Binding Interactions and Dynamicsdergipark.org.trresearchgate.net
The therapeutic efficacy of this compound derivatives is intrinsically linked to their ability to bind specifically and with appropriate affinity to their biological targets. Computational techniques, including molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating these complex interactions.
Computational Approaches and Key Interactions: Molecular docking serves to predict the binding pose and affinity of a ligand to a target protein, while MD simulations provide insights into the dynamic behavior of these complexes over time researchgate.netplos.orgvolkamerlab.orgnih.govjapsonline.comillinois.edumdpi.comnih.govbiorxiv.orgmdpi.comarxiv.org. The stability and specificity of ligand binding are critically dependent on non-covalent interactions, predominantly hydrogen bonds and hydrophobic interactions, which anchor the ligand within the target's binding site plos.orgmdpi.comarxiv.org. These interactions are essential for modulating binding affinity and ultimately influencing biological activity.
Specific Binding Studies: Research has explored the binding characteristics of compounds incorporating this compound-like structures. For instance, studies on catechol hydrazinyl-thiazole (CHT) binding to human serum albumin (HSA) indicate that the interaction is primarily mediated by hydrogen bonds and van der Waals forces, characterizing it as an enthalpy-driven process. Molecular docking studies have been employed to further delineate the precise binding conformation of CHT to HSA mdpi.com.
Furthermore, investigations into pyrazole (B372694) derivatives, such as 1H-pyrazolo [3, 4-d] pyrimidine (B1678525) compounds, have revealed their interaction with protein kinases like c-Src and c-Abl. The binding affinity in these cases is influenced by a combination of optimized hydrophobic contacts and hydrogen bonding interactions at the ligand-target interface, which are key determinants of their biological effects plos.org. In other related studies, molecular docking of quinoline (B57606) derivatives targeting the Mycobacterium tuberculosis receptor (LipB) reported significant binding affinities, with specific compounds exhibiting values as high as -18.5 kcal/mol, demonstrating the potential for potent target engagement dergipark.org.tr.
Catalytic Applications and Coordination Chemistry of Hydrazinopyrazole
Hydrazinopyrazole as Ligands in Metal Complexes
This compound derivatives, especially pyrazolone-based hydrazones, are recognized for their capacity to function as polydentate ligands in coordination chemistry. researchgate.netchemistryjournal.net Their ligating ability stems from the presence of several potential donor sites, including the nitrogen atoms of the pyrazole (B372694) ring, the azomethine group (-C=N-), and the oxygen atom from the keto or enol form. jocpr.comresearchgate.net This multiplicity of donor atoms allows them to bind to metal ions in various ways, acting as bidentate, tridentate, or even tetradentate ligands. jocpr.comjptcp.com
The coordination behavior of these ligands is significantly influenced by keto-enol tautomerism. jocpr.comresearchgate.net In the solid state or in solution, hydrazone derivatives can exist in equilibrium between their ketonic (-C=O) and enolic (-C-OH) forms. Coordination with a metal ion often occurs through the deprotonated enolic oxygen and the azomethine nitrogen, forming stable chelate rings. researchgate.netjptcp.com Infrared spectroscopy is a key tool for confirming this coordination; a shift to a lower wavenumber for the azomethine C=N stretching vibration and the appearance of new bands in the far-IR region, attributable to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, provide clear evidence of complexation. jptcp.comnih.govnih.gov The pyrazole ring itself, with its distinct nitrogen atoms, can also participate in coordination, leading to a variety of structural topologies. researchgate.net
Coordination Behavior with Transition Metals (e.g., Copper, Silver)
This compound and its related hydrazone derivatives readily form stable coordination complexes with a range of transition metals, including coinage metals like copper (Cu) and silver (Ag), as well as zinc (Zn), nickel (Ni), and cobalt (Co). nih.govnih.govnih.gov The interaction with these metals often results in the formation of well-defined geometric structures.
For instance, pyrazolone-based hydrazones have been shown to form octahedral complexes with Mn(II), Co(II), Ni(II), and Cu(II). nih.gov In these structures, the metal ion is typically coordinated by two bidentate Schiff base ligands, with two water molecules completing the octahedral geometry. nih.gov The ligands bind to the metal center through the azomethine nitrogen and the ketonic oxygen. nih.gov
In other cases, different coordination geometries are observed. A study involving a pyrazolone-based hydrazone ligand with copper(II) resulted in a square planar complex, [Cu(HL1)2], where two ligands coordinate to the copper ion in an anti-conformation. nih.gov The same study found that a related zinc(II) complex, [Zn(HL1)2(MeOH)2], adopted a six-coordinate geometry with two N,O-chelated ligands and two methanol (B129727) molecules. nih.gov The versatility extends to tridentate coordination, where ligands can bind through phenolic oxygen, aldimine nitrogen, and carbonyl oxygen, as demonstrated in various complexes. chemistryjournal.netjptcp.com The ability of these ligands to form stable complexes with metals known for their redox activity, such as copper, is a key factor in their catalytic potential. nih.gov
| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Geometry | Reference(s) |
|---|---|---|---|---|
| Pyrazolone-based Phenylhydrazone | Mn(II), Ni(II), Co(II), Cu(II) | Bidentate (Azomethine N, Keto O) | Octahedral | nih.gov |
| Pyrazolone-based Hydrazone (H2L1) | Cu(II) | Bidentate (N,O-chelation) | Square Planar | nih.gov |
| Pyrazolone-based Hydrazone (H2L1) | Zn(II) | Bidentate (N,O-chelation) | Six-coordinate | nih.gov |
| Pyrazolone-based Hydrazone (H2L2) | Cu(II), Zn(II) | Tridentate (κ-O,N,N-donors) | Octahedral | nih.gov |
| 2-hydroxybenzaldehyde-derived Hydrazone | Co(II), Ni(II), Cu(II), Zn(II) | Tridentate (Phenolic O, Aldimine N, Carbonyl O) | Not specified | jptcp.com |
Role in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from this compound ligands have demonstrated notable activity in both homogeneous and heterogeneous catalysis. jocpr.com The catalytic potential often arises from the cooperative action between the metal center and the ligand framework, a concept known as metal-ligand bifunctional catalysis. nih.gov Protic pyrazole ligands, for example, contain an N-H group that can participate directly in catalytic cycles. nih.gov
A significant application is in transfer hydrogenation reactions. Ruthenium(II) complexes bearing protic pyrazole ligands have been shown to effectively catalyze the transfer hydrogenation of ketones, nitriles, esters, and other unsaturated compounds using 2-propanol as a hydrogen source. nih.gov In these systems, the pyrazole N-H group can act as a proton shuttle, facilitating the reaction mechanism.
Furthermore, iron complexes with protic pincer-type pyrazole ligands have been studied for the catalytic disproportionation of hydrazine (B178648). nih.gov The mechanism involves the pyrazole N-H group forming a hydrogen bond with a coordinated hydrazine molecule, which promotes the cleavage of the N-N bond. nih.gov The catalytic activity of these complexes highlights their potential in synthetic chemistry and industrial processes. jocpr.comnih.gov The thermal stability of many of these metal complexes also makes them suitable for applications under various reaction conditions. chemistryjournal.netjocpr.com
Applications in Ligation and Complex Formation
The primary application of hydrazinopyrazoles in this context is their use as versatile building blocks in coordination chemistry for the formation of stable metal complexes. researchgate.netjptcp.com Their ability to adopt multiple coordination modes (monodentate, bidentate, tridentate) allows for the construction of complexes with diverse topologies and nuclearities, ranging from simple mononuclear species to more complex polynuclear structures. researchgate.netchemistryjournal.net
The synthesis of these complexes is generally straightforward, often involving the reaction of the this compound ligand with a suitable metal salt in a solvent like ethanol (B145695). chemistryjournal.netjocpr.comnih.gov The resulting complexes are typically air-stable solids with low solubility in water but better solubility in organic solvents like DMF and DMSO. chemistryjournal.net The low molar conductance values of these complexes in solution indicate their non-electrolytic nature, confirming that the anions are typically part of the coordination sphere or that the complex is neutral. chemistryjournal.netjocpr.com This predictable and robust ligation behavior makes this compound derivatives valuable tools for chemists seeking to design new metal-based materials and catalysts. jptcp.comnih.gov
Medicinal Chemistry Research and Drug Design Principles
Structure-Activity Relationship (SAR) Studies and Optimization
Design Principles for Modulating Biological Activity
The modulation of biological activity in hydrazinopyrazole derivatives is intricately linked to their molecular structure, governed by the principles of structure-activity relationships (SAR). Medicinal chemists systematically modify substituents on the pyrazole (B372694) core and the hydrazone moiety to fine-tune interactions with biological targets, thereby optimizing potency, selectivity, and pharmacokinetic profiles.
Key structural features influencing activity include:
Substituents on the Pyrazole Ring: Modifications at the N1, C3, C4, and C5 positions of the pyrazole ring can profoundly impact a compound's biological effects. For instance, specific substituents at the C4 position, such as sulfonylamide (-SO₂NH₂) or trifluoromethyl (-CF₃) groups, have been identified as critical for achieving selectivity towards targets like cyclooxygenase-2 (COX-2) ijpsjournal.com. Aryl groups at the N1 position can enhance binding affinity through π-π stacking interactions, often leading to lower inhibitory concentrations (IC₅₀) ijpsjournal.com. Halogen atoms (e.g., Cl, Br) at the C3 position can increase potency by stabilizing enzyme-inhibitor complexes ijpsjournal.com. Furthermore, incorporating heteroaryl substituents at the C5 position can improve aqueous solubility and facilitate hydrogen bonding interactions with target proteins ijpsjournal.com.
Substituents on the Hydrazone Moiety: The nature of the aryl or alkyl groups attached to the hydrazone linkage (C=N-NH) also plays a crucial role. Variations in these substituents can alter lipophilicity, electronic distribution, and steric fit within the binding pocket of a target enzyme or receptor mdpi.comnih.gov. SAR studies on pyrazole-hydrazone derivatives have demonstrated that specific substitutions can lead to potent antiviral activity against plant viruses like the Tobacco Mosaic Virus (TMV), with different substituents influencing curative, protective, or inactivation effects mdpi.comnih.gov.
Hybrid Structures: The development of hybrid molecules, combining the pyrazole-hydrazone scaffold with other pharmacologically active moieties (e.g., chalcones, isoxazoles), has proven effective in achieving dual-target inhibition or enhanced potency. For example, pyrazole-chalcone hybrids have shown dual inhibition of COX-2 and lipoxygenase (LOX) enzymes ijpsjournal.commdpi.com.
Table 1: Structure-Activity Relationship (SAR) Trends in Pyrazole-Hydrazone Derivatives
| Scaffold Modification | Example Substituent/Position | Impact on Biological Activity (General Trend) | Target/Activity Example | Reference |
| N1-Aryl Substitution | e.g., 4-Fluorophenyl | Enhances binding affinity (π-π stacking), increases potency | COX-2 inhibition | ijpsjournal.com |
| C3 Halogenation | e.g., Cl, Br | Increases potency by stabilizing enzyme-inhibitor complexes | Enzyme inhibition | ijpsjournal.com |
| C4 Substitution | e.g., -SO₂NH₂, -CF₃ | Crucial for target selectivity (e.g., COX-2 over COX-1) | COX-2 selectivity | ijpsjournal.com |
| C5 Heteroaryl Substitution | e.g., Pyridine (B92270) | Improves aqueous solubility and hydrogen bonding capabilities | Target binding, overall efficacy | ijpsjournal.com |
| Hydrazone Moiety Substitution (R₃) | Varied aryl/heteroaryl groups | Modulates lipophilicity, electronic distribution, and steric fit | Antiviral (TMV), Anti-inflammatory | mdpi.comnih.gov |
| Incorporation of additional heterocyclic fragments | e.g., Isoxazole, Chalcone | Can lead to dual-target inhibition or enhanced potency | Antiviral, Anti-inflammatory (COX/LOX), Anticancer | ijpsjournal.commdpi.com |
Lead Compound Identification and Optimization Strategies
The this compound scaffold serves as a valuable starting point in drug discovery pipelines, facilitating both the identification of novel "hits" and the subsequent optimization of these leads into viable drug candidates.
Hit Identification: High-throughput screening (HTS) of diverse chemical libraries, often containing pyrazole and pyrazole-hydrazone derivatives, is a primary method for identifying initial compounds with desired biological activity. These "hits" then undergo further validation and characterization.
Lead Optimization: Once a hit compound is identified, a rigorous lead optimization process begins. This iterative cycle involves:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the lead compound's structure to understand how specific chemical changes affect its biological activity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME).
Structure-Guided Design: Employing computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict ligand-target interactions and guide the design of improved analogues acs.orgmedpharmres.comsciencescholar.us. This approach helps in rationalizing observed biological activities and prioritizing synthetic targets.
Fragment-Based Drug Design (FBDD): The pyrazole-hydrazone scaffold can act as a versatile fragment that can be elaborated upon or combined with other fragments to build more potent and selective molecules.
Improving ADME Properties: Optimization efforts also focus on enhancing drug-like properties, such as metabolic stability, cell permeability, and oral bioavailability, while minimizing potential toxicity.
Research has shown that pyrazole-derived hydrazones can be optimized into potent inhibitors of various biological targets, including kinases and enzymes involved in inflammatory pathways ijpsjournal.commdpi.comnih.govacs.orgsciencescholar.us. For example, iterative modifications based on SAR data have led to compounds with significantly improved potency and selectivity profiles compared to initial leads.
Table 2: Conceptual Lead Optimization of a Pyrazole-Hydrazone Derivative
| Stage | Lead Compound (Hypothetical Structure) | Key Modification(s) | Resulting Activity/Property Improvement (Example) | Target/Activity |
| Initial Hit | Compound A (Pyrazole-Hydrazone) | - | Moderate anti-inflammatory activity (IC₅₀ = 5 µM) | COX-2 inhibition |
| Lead 1 | Compound B (A with R₁-aryl group) | Introduction of a 4-fluorophenyl group at N1 | Increased potency (IC₅₀ = 0.5 µM), improved selectivity (10x COX-1 vs. COX-2) | COX-2 inhibition |
| Lead 2 | Compound C (B with C3-halogen) | Halogenation at C3 position | Further increased potency (IC₅₀ = 0.05 µM), enhanced metabolic stability | COX-2 inhibition |
| Lead 3 | Compound D (C with C5-heterocycle) | Introduction of a pyridine ring at C5 | Improved aqueous solubility, maintained high potency (IC₅₀ = 0.04 µM) | COX-2 inhibition, better pharmacokinetic profile |
| Candidate Drug | Compound E (Optimized Structure) | Fine-tuning of substituents based on ADME data | Potent and selective inhibitor with favorable ADME profile for in vivo studies | COX-2 inhibition |
Innovative Synthesis Strategies for Medicinal Compounds
The synthesis of diverse this compound derivatives is crucial for generating compound libraries for screening and for optimizing lead candidates. Modern synthetic methodologies focus on efficiency, diversity, and sustainability.
Classical Cyclocondensation: Traditional methods often involve the cyclocondensation of hydrazine (B178648) or its derivatives with 1,3-dicarbonyl compounds (e.g., β-ketoesters, diketones) via the Knorr pyrazole synthesis ijpsjournal.comijpsjournal.comnih.gov. These reactions typically proceed under acidic or basic conditions, often with heating, yielding pyrazoles in moderate to good yields.
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach by combining three or more reactants in a single pot to form complex molecules, thereby increasing combinatorial diversity and reducing synthetic steps ijpsjournal.comacs.orgijpsjournal.comnih.govbeilstein-journals.org. For example, reactions involving aldehydes, malononitrile (B47326), β-ketoesters, and hydrazines can efficiently construct pyrazole-containing fused ring systems ijpsjournal.comacs.orgijpsjournal.comnih.govbeilstein-journals.org.
Microwave-Assisted Synthesis: The application of microwave irradiation significantly accelerates reaction rates, often reducing reaction times from hours to minutes and improving yields ijpsjournal.comacs.orgijpsjournal.comnih.goveurekaselect.com. This technique is particularly useful for cyclization reactions and the synthesis of heterocyclic compounds.
Ultrasound-Assisted Synthesis: Similar to microwave synthesis, sonication can enhance reaction kinetics and yields through cavitation effects, often allowing for milder reaction conditions and the use of environmentally friendly solvents like water ijpsjournal.comacs.orgijpsjournal.com.
Green Chemistry Approaches: There is a growing emphasis on developing sustainable synthetic routes. This includes using water or ethanol (B145695) as solvents, employing recyclable catalysts, performing solvent-free reactions (e.g., mechanochemistry), and minimizing hazardous waste generation ijpsjournal.comijpsjournal.combeilstein-journals.orgeurekaselect.com.
Specific Precursors: Key precursors like 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) are frequently used to construct fused pyrazoloazine systems through reactions with various electrophilic partners beilstein-journals.orgresearchgate.net.
Table 3: Comparison of Synthesis Strategies for Pyrazole-Hydrazone Derivatives
| Synthesis Strategy | Key Reagents/Conditions | Typical Yield (%) | Reaction Time | Advantages | Disadvantages |
| Knorr Synthesis | Hydrazine + 1,3-Dicarbonyls (e.g., β-ketoesters) | 60–90 | Hours | Well-established, versatile for pyrazole core | Can require harsh conditions, moderate yields |
| Multicomponent Reactions | Aldehydes, Malononitrile, β-Ketoesters, Hydrazines | 85–98 | Minutes–Hours | High efficiency, rapid library generation, complex structures in one pot | Optimization of conditions can be complex |
| Microwave-Assisted | Various precursors + Microwave irradiation (e.g., 120°C, 5–15 min) | 90–98 | Minutes | Accelerated reaction rates, improved yields, energy efficient | Requires specialized equipment |
| Ultrasound-Assisted | Various precursors + Ultrasound irradiation (e.g., in water) | 90–98 | Minutes–Hours | Enhanced kinetics, milder conditions, often greener | Scalability can be a consideration |
| Green Chemistry Methods | Solvent-free (mechanochemistry), aqueous media, recyclable catalysts | Variable | Variable | Environmentally friendly, reduced waste, safer | May require specific optimization for new reactions |
List of Compounds Mentioned:
this compound
Pyrazole-hydrazone derivatives
Celecoxib
Antipyrine
Indomethacin
Flufenamic acid
Dexamethasone
Ningnanmycin
Pazopanib
Ruxolitinib
Crizotinib
Encorafenib
Lorlatinib
Compound A (Hypothetical Lead)
Compound B (Hypothetical Lead 1)
Compound C (Hypothetical Lead 2)
Compound D (Hypothetical Lead 3)
Compound E (Hypothetical Candidate Drug)
3-amino-5-hydrazinopyrazole dihydrochloride
Recent Advances and Future Perspectives in Hydrazinopyrazole Research
Emerging Synthetic Methodologies for Hydrazinopyrazoles
The development of efficient and versatile synthetic routes to construct the hydrazinopyrazole core and its derivatives is a primary focus of current research. Modern synthetic strategies are increasingly geared towards sustainability, efficiency, and molecular diversity.
Recent advancements in the synthesis of pyrazole (B372694) derivatives, which are foundational to this compound synthesis, have highlighted several innovative approaches. researchgate.net Multicomponent reactions (MCRs) have gained prominence as a powerful tool for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. nih.gov This approach is highly valued for its atom economy and reduction of waste. For instance, a five-component reaction for the synthesis of highly substituted pyrano[2,3-c]pyrazoles has been developed, showcasing the potential of MCRs in generating diverse this compound-related structures. nih.gov
The use of catalysts to promote the synthesis of pyrazoles has also seen significant development. Transition-metal catalysts are employed to facilitate various bond-forming reactions, leading to the efficient construction of the pyrazole ring. researchgate.net Furthermore, the use of environmentally benign catalysts and solvent systems aligns with the principles of green chemistry. One notable example is the use of montmorillonite K10, a reusable solid acid catalyst, in the solvent-free synthesis of pyranopyrazoles. nih.gov
The synthesis of functionalized pyrazoles often begins with the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net Variations of this classical approach continue to be explored, with a focus on improving yields, regioselectivity, and substrate scope. For example, the reaction of α,β-ethylenic ketones with hydrazine derivatives can lead to pyrazolines, which can then be oxidized to form the corresponding pyrazole. mdpi.com
| Synthetic Methodology | Key Features | Starting Materials Example | Catalyst/Conditions Example | Ref. |
| Multicomponent Reactions | High efficiency, atom economy, molecular diversity | Aldehydes, malononitrile (B47326), hydrazine hydrate | Montmorillonite K10, solvent-free | nih.gov |
| Catalytic Cyclocondensation | Improved yields and selectivity | 1,3-Diketones, hydrazine | Transition-metal catalysts | researchgate.net |
| Green Chemistry Approaches | Use of benign solvents and reusable catalysts | α,β-Unsaturated carbonyls, hydrazine | bmim | mdpi.com |
Novel Derivatization Strategies and Scaffolds
The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activities. Researchers are continuously exploring novel derivatization strategies to access a wider range of analogues with improved therapeutic potential or material properties.
Hydrazide-hydrazone derivatives serve as versatile intermediates for the synthesis of a variety of heterocyclic compounds. nih.gov The reactivity of the hydrazone moiety can be exploited for further chemical transformations, allowing for the introduction of diverse substituents and the construction of fused ring systems. For example, the reaction of cyanoacetylhydrazine with various carbonyl compounds yields hydrazide-hydrazone derivatives that can undergo a series of heterocyclization reactions to produce coumarins, pyridines, thiazoles, and thiophenes. nih.gov These strategies can be adapted for the elaboration of the this compound scaffold.
The synthesis of novel heterocyclic systems incorporating the this compound motif is an active area of investigation. By carefully selecting the starting materials and reaction conditions, researchers can construct complex polycyclic structures with unique three-dimensional arrangements. For instance, N'-(2-chloroacetyl)-2-cyanoacetohydrazide, derived from cyanoacetylhydrazine, can be used as a building block for the synthesis of novel pyrazole derivatives, including fused pyrazolo- and thieno-pyrazole systems. mdpi.com
Advances in Computational Approaches for Design and Mechanism Studies
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, molecular properties, and biological interactions. In the context of this compound research, computational methods are employed to guide the design of new molecules and to elucidate the intricate details of their chemical behavior.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. DFT calculations can be used to predict the geometries of reactants, transition states, and products, thereby providing a detailed picture of the reaction pathway. This information is crucial for understanding the factors that control the regioselectivity and stereoselectivity of a reaction, and for optimizing reaction conditions. For example, computational studies have been used to investigate the mechanism of pyrazole formation and to rationalize the observed product distributions.
Molecular docking is a computational technique used to predict the binding mode of a small molecule to a macromolecular target, such as a protein or a nucleic acid. This method is widely used in drug discovery to identify potential drug candidates and to optimize their binding affinity and selectivity. In the field of this compound research, docking studies have been instrumental in the design of potent enzyme inhibitors. For instance, docking studies have been used to investigate the interaction of pyrazole-hydrazone derivatives with the active site of cyclooxygenase (COX) enzymes, providing a rationale for their anti-inflammatory activity. nih.gov The use of computational drug designing has significantly accelerated the process of discovering and developing new anticancer agents. ijprs.com
| Computational Method | Application in this compound Research | Example | Ref. |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of molecular properties. | Studying the regioselectivity of pyrazole synthesis. | |
| Molecular Docking | Prediction of binding modes, virtual screening, lead optimization. | Designing pyrazole-hydrazone derivatives as COX inhibitors. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity from molecular structure. | Developing models for the anticancer activity of pyrazole derivatives. | youtube.com |
Interdisciplinary Research Directions
The unique structural features and versatile reactivity of hydrazinopyrazoles have led to their exploration in a variety of interdisciplinary research areas, extending beyond traditional organic chemistry.
In medicinal chemistry, this compound derivatives have emerged as promising candidates for the treatment of a wide range of diseases. Their ability to interact with various biological targets has led to the development of potent and selective inhibitors of enzymes such as kinases and cyclooxygenases. nih.gov The pyrazole scaffold is a common feature in many FDA-approved drugs, highlighting its therapeutic importance. nih.gov The design and synthesis of novel this compound-based compounds with potential anticancer, anti-inflammatory, and antimicrobial activities remains a major focus of research. nih.govnih.gov
In the field of materials science, the rigid and planar structure of the pyrazole ring makes it an attractive building block for the construction of functional materials. Pyrazole-containing ligands have been used to synthesize metal-organic frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netrsc.orgnih.govnih.govuniversityofcalifornia.edu The incorporation of this compound units into polymers can also lead to materials with interesting electronic and optical properties. For example, azo-bridged porous organic polymers have been investigated for their potential in CO2 capture and separation. mdpi.com
Comprehensive Reviews in this compound and Related Heterocyclic Chemistry
The rapid progress in this compound research is reflected in the growing number of review articles that summarize the state of the art in this field. These reviews provide a comprehensive overview of the synthesis, reactivity, and applications of hydrazinopyrazoles and related heterocyclic compounds.
Several recent reviews have focused on the synthetic aspects of pyrazole chemistry, covering a wide range of methodologies from classical condensation reactions to modern catalytic and multicomponent approaches. researchgate.net These reviews serve as a valuable resource for synthetic chemists looking to design and prepare novel pyrazole derivatives. Other reviews have highlighted the pharmacological importance of pyrazoles, detailing their diverse biological activities and their potential as therapeutic agents. nih.govmdpi.com The application of computational methods in the design and study of pyrazole-based compounds has also been the subject of recent reviews, reflecting the increasing importance of in silico techniques in drug discovery and development. youtube.commdpi.com
Q & A
Q. What are the common synthetic routes for hydrazinopyrazole derivatives, and how do reaction conditions influence product purity?
this compound derivatives are typically synthesized via cyclocondensation reactions between hydrazines (e.g., hydrazine hydrate, phenylhydrazine) and diketones or α,β-unsaturated carbonyl compounds. For example, refluxing in 1,4-dioxane with dimethylformamide (DMF) as a co-solvent yields hydrazinopyrazoles with moderate-to-high purity (60–85% yield) . Key factors affecting purity include reaction time, temperature, and acid/base quenching protocols. Characterization via NMR and IR spectroscopy is critical to confirm structural integrity .
Q. Which spectroscopic methods are most reliable for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the hydrazino (–NH–NH₂) and pyrazole ring protons. Infrared (IR) spectroscopy identifies N–H stretching (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹). Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition .
Q. What are the known biological activities of this compound derivatives, and how are these assays designed?
Hydrazinopyrazoles exhibit anti-inflammatory, antimicrobial, and anticancer properties. In vitro assays often involve:
- Cytotoxicity testing (MTT assay on cancer cell lines like MCF-7 or HeLa) .
- Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) . Controls include untreated cells and reference drugs (e.g., doxorubicin). Dose-response curves (IC₅₀ values) are statistically analyzed using ANOVA or non-linear regression models .
Advanced Research Questions
Q. How can computational methods optimize this compound synthesis and predict bioactivity?
Density Functional Theory (DFT) calculations assess molecular stability and reactive sites, guiding synthetic modifications. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR kinase). QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
Q. What strategies resolve contradictions in this compound reactivity data across studies?
Discrepancies often arise from solvent polarity, catalyst choice, or side reactions (e.g., oxidation). Systematic reviews (PRISMA guidelines) and meta-analyses (Cochrane criteria) should collate data, assess bias via funnel plots, and apply random-effects models to reconcile findings . For example, conflicting reports on cyclocondensation yields may stem from uncontrolled moisture levels .
Q. How do this compound derivatives interact with biological membranes, and what methodologies quantify this?
Advanced techniques include:
- Surface Plasmon Resonance (SPR) to measure binding kinetics with lipid bilayers.
- Molecular Dynamics (MD) simulations (GROMACS) to model membrane permeability. Experimental validation via Franz diffusion cells assesses transdermal delivery potential .
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
Scaling from milligram to gram quantities risks racemization due to prolonged heating. Strategies include:
- Microwave-assisted synthesis to reduce reaction time .
- Chiral HPLC or enzymatic resolution to isolate enantiomers. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor real-time reaction progress .
Methodological Frameworks
Q. How to design a hypothesis-driven study on this compound’s mechanism of action?
- Hypothesis : "this compound derivative X inhibits STAT3 phosphorylation in triple-negative breast cancer cells via allosteric modulation."
- Variables : Concentration of X (independent), p-STAT3 levels (dependent).
- Population : MDA-MB-231 cells.
- Controls : STAT3 siRNA (positive), DMSO vehicle (negative). Use Western blotting and phospho-specific antibodies for validation .
What frameworks ensure rigorous research questions in this compound studies?
Apply PICO (Population: cancer cells; Intervention: this compound; Comparison: standard drug; Outcome: apoptosis rate) and FINER criteria (Feasible lab resources; Novelty in targeting underexplored kinases; Relevance to drug discovery) .
Data Analysis and Reporting
Q. How to address low reproducibility in this compound bioactivity assays?
Q. What statistical models are appropriate for multi-omics data in this compound research?
Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) via PCA (Principal Component Analysis) or machine learning (random forests) to identify pathway-level effects. Benjamini-Hochberg correction controls false discovery rates in high-throughput datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
